molecular formula C14H14N2O2 B14339876 1-Phenyl-1-[(E)-phenyldiazenyl]ethane-1-peroxol CAS No. 104354-91-8

1-Phenyl-1-[(E)-phenyldiazenyl]ethane-1-peroxol

Cat. No.: B14339876
CAS No.: 104354-91-8
M. Wt: 242.27 g/mol
InChI Key: GOSXEJXYBBCMAB-UHFFFAOYSA-N
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Description

1-Phenyl-1-[(E)-phenyldiazenyl]ethane-1-peroxol is an organic compound characterized by its unique structure, which includes a phenyl group, a phenyldiazenyl group, and a peroxol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Phenyl-1-[(E)-phenyldiazenyl]ethane-1-peroxol typically involves the reaction of phenylhydrazine with acetophenone in the presence of an oxidizing agent. The reaction conditions often include a solvent such as ethanol or methanol, and the reaction is carried out at room temperature or slightly elevated temperatures. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-1-[(E)-phenyldiazenyl]ethane-1-peroxol undergoes various types of chemical reactions, including:

    Oxidation: The peroxol group can be oxidized to form different products.

    Reduction: The phenyldiazenyl group can be reduced to form corresponding amines.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic aromatic substitution reactions typically involve reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Products may include phenylacetic acid derivatives.

    Reduction: Products include phenylhydrazine derivatives.

    Substitution: Products vary depending on the substituent introduced, such as bromophenyl or nitrophenyl derivatives.

Scientific Research Applications

1-Phenyl-1-[(E)-phenyldiazenyl]ethane-1-peroxol has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Phenyl-1-[(E)-phenyldiazenyl]ethane-1-peroxol involves its interaction with molecular targets such as enzymes and receptors. The peroxol group can generate reactive oxygen species, which can induce oxidative stress in biological systems. The phenyldiazenyl group can interact with nucleophiles, leading to various biochemical reactions. These interactions can modulate cellular pathways and influence biological processes.

Comparison with Similar Compounds

Similar Compounds

    1-Phenyl-1,2-ethanediol: Similar structure but lacks the phenyldiazenyl and peroxol groups.

    Phenylhydrazine: Contains the phenyldiazenyl group but lacks the phenyl and peroxol groups.

    Acetophenone: Contains the phenyl group but lacks the phenyldiazenyl and peroxol groups.

Uniqueness

1-Phenyl-1-[(E)-phenyldiazenyl]ethane-1-peroxol is unique due to the presence of both the phenyldiazenyl and peroxol groups, which confer distinct chemical and biological properties

Properties

CAS No.

104354-91-8

Molecular Formula

C14H14N2O2

Molecular Weight

242.27 g/mol

IUPAC Name

(1-hydroperoxy-1-phenylethyl)-phenyldiazene

InChI

InChI=1S/C14H14N2O2/c1-14(18-17,12-8-4-2-5-9-12)16-15-13-10-6-3-7-11-13/h2-11,17H,1H3

InChI Key

GOSXEJXYBBCMAB-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)(N=NC2=CC=CC=C2)OO

Origin of Product

United States

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